Perfluorotridecanoic acid

Descripción general

Descripción

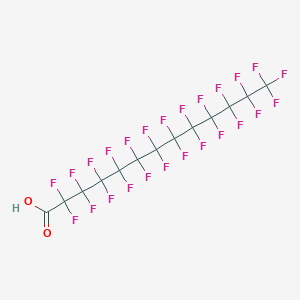

Perfluorotridecanoic acid is a perfluoroalkyl carboxylic acid with the chemical formula F₃C(CF₂)₁₁CO₂H. It is a member of the per- and polyfluoroalkyl substances (PFAS) family, known for their unique properties such as high thermal stability, hydrophobicity, and oleophobicity. These properties make this compound valuable in various industrial applications, including as a surfactant and in the production of water and oil-repellent materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Perfluorotridecanoic acid can be synthesized through the electrochemical fluorination of tridecanoic acid. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to facilitate the replacement of hydrogen atoms with fluorine atoms. The reaction is typically carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, this compound is produced using a similar electrochemical fluorination process. The reaction conditions are optimized to maximize yield and purity. The resulting product is then purified through distillation and recrystallization to remove any impurities and obtain a high-purity compound suitable for various applications .

Análisis De Reacciones Químicas

Degradation Methods

-

Chemical Degradation Chemical degradation involves using chemicals like ferric ions or persulfate as catalysts to lower the activation energy required for bond-breaking, thus accelerating the degradation reaction .

-

Photochemical Degradation Photochemical degradation involves the input of energy to degrade PFTrDA . Free electrons attack the fluorine atom at the alpha position on the alkyl chain, which is the most susceptible site . This is followed by the replacement of fluorine with hydrogen. Once both fluorines are replaced, the C-C bond on the alkyl chain breaks, releasing and shortening the alkyl chain .

Reactivity and Stability

PFTrDA is chemically inert under most conditions due to the high strength of its organic bonds and fluorine's electronegativity . It is stable under normal ambient, storage, and handling conditions concerning temperature and pressure .

-

Conditions to Avoid There are no specific conditions known to avoid to maintain stability .

-

Incompatible Materials No specific incompatible materials are noted .

-

Hazardous Decomposition Products Hazardous combustion products are detailed in Section 5 of the safety data sheet .

Chemical Reactions

-

Reaction with Strong Oxidizers PFTrDA can react violently with strong oxidizers .

-

Hydroxylation and Defluorination In an aerobic environment, hydroxyl radicals (OH- ) produced from or in combination with ferric ions or persulfate can attach to dissolved PFTrDA, removing the carboxylic group as . This forms a radical. Subsequent attachment of a water molecule facilitates hydroxylation and the elimination of a fluorine atom. Another water molecule is involved in hydrolysis, releasing another fluoride ion .

Environmental and Biological Interactions

-

Binding to Hemoproteins Perfluoroalkyl acids like perfluorodecanoic acid (PFDA), which is structurally related to PFTrDA, can bind to hemoproteins, affecting their structure and function . PFDA was found to enhance the fluorescence intensity of hemoproteins, induce unfolding, and alter secondary structures .

-

Toxicity in Biological Systems PFTrDA and related PFAAs can have toxic effects on biological systems. For example, this compound (PFTrDA) can negatively impact fish development and cause endocrine disruption in zebrafish .

Aplicaciones Científicas De Investigación

Biological Effects and Toxicology

1.1 Endocrine Disruption

PFTrDA has been studied for its effects on endocrine functions, particularly concerning Leydig cell maturation in male reproductive systems. Research indicates that PFTrDA exposure can delay the maturation of Leydig cells during late puberty by altering the free fatty acid profile, which may have implications for male fertility and hormone regulation .

1.2 Developmental Toxicity

In animal studies, PFTrDA has been shown to inhibit fetal Leydig cell differentiation after in utero exposure. This inhibition is associated with increased oxidative stress and autophagy in fetal cells, leading to significant alterations in testosterone levels and potential reproductive health issues in offspring .

Environmental Impact

2.1 Bioaccumulation in Food Chains

PFTrDA is a persistent environmental contaminant, often detected in biosolids used for agricultural purposes. Studies have demonstrated the bioaccumulation of perfluoroalkyl acids (PFAAs), including PFTrDA, in edible crops such as lettuce and tomatoes grown in contaminated soils. The bioaccumulation factors (BAFs) for these crops indicate a significant risk of PFAA entry into the terrestrial food chain .

2.2 Aquatic Toxicity

Research involving aquatic organisms, such as zebrafish, has shown that exposure to PFTrDA can affect survival rates, hatch rates, and morphological development without significant changes in oxidative respiration . These findings highlight the potential risks posed by PFTrDA to aquatic ecosystems.

Case Studies

Regulatory Considerations

Given the potential health risks associated with PFTrDA exposure, regulatory bodies are increasingly scrutinizing perfluoroalkyl substances. The persistence and bioaccumulation potential of PFTrDA necessitate comprehensive risk assessments to inform public health policies and environmental regulations.

Mecanismo De Acción

Perfluorotridecanoic acid exerts its effects through several mechanisms:

Molecular Targets: It interacts with peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and energy homeostasis.

Pathways Involved: It activates the peroxisome proliferator-activated receptor alpha (PPARα) pathway, leading to the upregulation of genes involved in fatty acid oxidation and lipid metabolism.

Comparación Con Compuestos Similares

Similar Compounds

- Perfluorodecanoic acid

- Perfluorotetradecanoic acid

- Perfluorooctanoic acid

- Perfluorononanoic acid

- Perfluoropentanoic acid

Uniqueness

Perfluorotridecanoic acid is unique among perfluoroalkyl carboxylic acids due to its specific chain length, which imparts distinct physical and chemical properties. Its longer carbon chain compared to perfluorooctanoic acid and perfluorononanoic acid results in higher thermal stability and hydrophobicity, making it particularly suitable for applications requiring extreme resistance to heat and water .

Actividad Biológica

Perfluorotridecanoic acid (PFTrDA) is a long-chain perfluoroalkyl substance (PFAS) that has garnered attention due to its potential biological activity and associated health risks. This article delves into the biological effects of PFTrDA, focusing on its impact on developmental processes, endocrine function, and oxidative stress mechanisms.

Overview of PFTrDA

PFTrDA is characterized by a carbon chain of thirteen fluorinated carbons, which contributes to its stability and persistence in the environment. Its chemical structure allows it to accumulate in biological systems, leading to various toxicological effects.

Developmental Toxicity

Research indicates that PFTrDA exposure can adversely affect developmental processes in various animal models. Notably, a study involving pregnant Sprague-Dawley rats demonstrated that in utero exposure to PFTrDA significantly reduced the body weight and anogenital distance of male pups at higher doses (10 mg/kg) without affecting the body weight of the dams . Additionally, serum testosterone levels were notably decreased at doses as low as 1 mg/kg, indicating potential endocrine-disrupting effects.

Table 1: Effects of PFTrDA on Male Rat Pups

| Dose (mg/kg) | Body Weight Reduction | Anogenital Distance Reduction | Serum Testosterone Level |

|---|---|---|---|

| 0 | None | None | Baseline |

| 1 | None | None | Decreased |

| 5 | Moderate | Moderate | Decreased |

| 10 | Significant | Significant | Significantly Decreased |

PFTrDA appears to inhibit fetal Leydig cell differentiation through mechanisms involving oxidative stress and autophagy. The study highlighted a down-regulation of critical genes associated with steroidogenesis, such as Insl3 and Lhcgr, which are essential for normal Leydig cell function . Furthermore, oxidative stress markers were elevated in treated groups, suggesting that PFTrDA may induce cellular damage through increased reactive oxygen species (ROS) production.

Table 2: Gene Expression Changes Induced by PFTrDA

| Gene | Expression Change | Function |

|---|---|---|

| Insl3 | Down-regulated | Testis development |

| Lhcgr | Down-regulated | Hormonal signaling |

| Scarb1 | Down-regulated | Cholesterol transport |

| Hsd3b1 | Down-regulated | Steroid biosynthesis |

Behavioral Effects

In zebrafish models, PFTrDA exposure has been linked to alterations in behavior and locomotion. Studies have shown that exposure to PFTrDA can lead to changes in swimming behavior and reduced activity levels, suggesting neurotoxic potential . Although no significant deformities were observed in larvae exposed to lower concentrations, higher doses elicited behavioral changes consistent with neurodevelopmental disruptions.

Case Studies

Several case studies have documented the effects of PFTrDA in both animal models and human epidemiological studies:

- Zebrafish Developmental Study : Zebrafish larvae exposed to PFTrDA showed altered gene expression related to oxidative stress and mitochondrial function. This study provided insights into the molecular mechanisms by which PFTrDA affects early development .

- Human Exposure Assessment : A study assessing serum levels of PFASs in South Korean infants found correlations between elevated PFTrDA levels and thyroid hormone disruption. This highlights potential implications for human health, particularly during critical developmental windows .

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13HF25O2/c14-2(15,1(39)40)3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)38/h(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDGGZAZAYHXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F25COOH, C13HF25O2 | |

| Record name | Perfluoro-n-tridecanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868151 | |

| Record name | Perfluorotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72629-94-8 | |

| Record name | Perfluorotridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72629-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorotridecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072629948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentacosafluorotridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How prevalent is PFTrDA in the environment?

A1: PFTrDA has been detected in various environmental matrices, including air, water, sediment, and biota. Its widespread occurrence is attributed to its persistence and ability to travel long distances through atmospheric transport. [, , , ]

Q2: What are the primary sources of PFTrDA exposure for humans and wildlife?

A2: Dietary intake, particularly of contaminated seafood, is considered a major exposure pathway for humans. [, ] Wildlife are exposed through similar dietary routes, with biomagnification leading to higher concentrations in apex predators. [, , , ]

Q3: Have temporal trends in PFTrDA levels been observed?

A3: While some studies indicate a leveling off or slight decline in PFTrDA concentrations in certain species, others show continued increases. [, , ] This suggests that the phase-out of some PFASs has not yet translated into consistent declines in PFTrDA levels.

Q4: How does PFTrDA interact with biological systems?

A4: PFTrDA exhibits high binding affinity for proteins, particularly serum albumin. [] Its long-chain structure allows it to integrate into cell membranes, potentially disrupting membrane fluidity and cellular processes. [, ]

Q5: What are the known endocrine-disrupting effects of PFTrDA?

A5: Studies have linked PFTrDA exposure to alterations in thyroid hormone levels in both animals and humans. [, , , , ] In zebrafish, PFTrDA has been shown to disrupt sex steroid hormone production and gene expression along the hypothalamus-pituitary-gonad (HPG) axis, potentially impacting reproduction. []

Q6: How does PFTrDA affect fetal development?

A6: In utero exposure to PFTrDA has been linked to reduced fetal weight, altered anogenital distance in male offspring, and inhibited Leydig cell differentiation, potentially impacting male reproductive development. [, ]

Q7: What are the potential links between PFTrDA and oxidative stress?

A7: Research suggests that PFTrDA exposure may induce oxidative stress, as evidenced by increased protein oxidative damage and decreased antioxidant defenses in exposed Arctic seabirds. []

Q8: What is the current understanding of PFTrDA's effects on neurodevelopment?

A8: While research is ongoing, some studies suggest a potential link between prenatal PFTrDA exposure and neurodevelopmental outcomes in children. [] Further investigation is needed to elucidate these relationships.

Q9: How is PFTrDA measured in environmental and biological samples?

A9: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common method for quantifying PFTrDA. [, ]

Q10: What are the future directions for PFTrDA research?

A10: Future research should focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.